molecular formula C6H8O4 B134155 3-Methylitaconate CAS No. 144368-21-8

3-Methylitaconate

Cat. No.: B134155
CAS No.: 144368-21-8
M. Wt: 144.12 g/mol
InChI Key: NRSMWHGLCNBZSO-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylitaconate can be synthesized through the isomerization of itaconate. The enzyme methylitaconate delta-isomerase catalyzes the reversible conversion of this compound to 2,3-dimethylmaleate. This reaction occurs under specific conditions, typically involving the presence of the enzyme and suitable substrates .

Industrial Production Methods: Industrial production of this compound involves microbial fermentation processes. Certain bacteria, such as Eubacterium barkeri, are capable of producing this compound through the nicotinate fermentation pathway. The gene encoding the enzyme responsible for this conversion can be cloned and expressed in Escherichia coli, facilitating large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-Methylitaconate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Enzymes: Methylitaconate delta-isomerase for isomerization reactions.

    Oxidizing and Reducing Agents: Specific reagents used for oxidation and reduction reactions, depending on the desired outcome.

Major Products:

Scientific Research Applications

3-Methylitaconate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-methylitaconate involves its role as an intermediate in the tricarboxylic acid cycle. It can influence various biochemical pathways by acting on specific enzymes and molecular targets. For example, it can modify cysteine sites on functional substrate proteins, affecting processes such as signal transduction, transcription, and cell death .

Comparison with Similar Compounds

Uniqueness: Its ability to undergo isomerization and participate in metabolic pathways distinguishes it from other similar compounds .

Properties

IUPAC Name

(2E)-2-ethylidenebutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-2-4(6(9)10)3-5(7)8/h2H,3H2,1H3,(H,7,8)(H,9,10)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSMWHGLCNBZSO-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\CC(=O)O)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347631
Record name (E)-Ethylidenesuccinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102714-66-9, 144368-21-8
Record name 3-Methylitaconate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102714669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-Ethylidenesuccinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylitaconate
Reactant of Route 2
3-Methylitaconate
Reactant of Route 3
3-Methylitaconate
Reactant of Route 4
3-Methylitaconate
Reactant of Route 5
3-Methylitaconate
Reactant of Route 6
3-Methylitaconate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.